(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide
Overview
Description
(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide, also known as (Z)-1,3-dioxolan-2-ylmethoxyimino (phenyl)acetonitrile, is a synthetic compound primarily used as a herbicide safener. It is designed to protect crops from the phytotoxic effects of certain herbicides, particularly metolachlor. This compound stimulates herbicide metabolism by inducing glutathione S-transferase, which helps in detoxifying the herbicide within the plant .
Mechanism of Action
- These receptors are responsible for mediating the effects of acetylcholine on smooth muscle. By inhibiting the muscarinic action of acetylcholine, Oxabetrinil reduces detrusor muscle activity, relaxing the bladder and preventing the urge to void .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Oxabetrinil plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to protect plants, such as sorghum, from the adverse effects of herbicides like metolachlor and excess manganese ions. Oxabetrinil influences the biosynthesis of gibberellin precursors, particularly ent-kaurene, which is essential for plant growth and development . The interaction between oxabetrinil and these biomolecules helps mitigate the stress induced by herbicides and acid soil conditions.
Cellular Effects
Oxabetrinil affects various types of cells and cellular processes. In plants, it enhances tolerance to herbicides and environmental stressors by modulating cell signaling pathways, gene expression, and cellular metabolism. Oxabetrinil’s influence on gibberellin precursor biosynthesis leads to improved growth and development in treated plants . Additionally, oxabetrinil’s protective effects are observed in the cellular compartments and tissues where it mitigates the impact of herbicides and excess manganese ions.
Molecular Mechanism
The molecular mechanism of oxabetrinil involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Oxabetrinil binds to enzymes involved in gibberellin precursor biosynthesis, such as ent-kaurene synthase, thereby enhancing the production of gibberellins . This interaction helps counteract the inhibitory effects of herbicides and environmental stressors on plant growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxabetrinil change over time Studies have shown that oxabetrinil remains stable and effective in protecting plants from herbicide-induced stress for extended periodsOxabetrinil’s stability and protective effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of oxabetrinil vary with different dosages in animal models. While oxabetrinil is primarily used in plant systems, its impact on animal models has been studied to understand its safety and potential adverse effects. At low doses, oxabetrinil does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including alterations in metabolic processes and potential toxicity .
Metabolic Pathways
Oxabetrinil is involved in metabolic pathways related to gibberellin precursor biosynthesis. It interacts with enzymes such as ent-kaurene synthase, enhancing the production of gibberellins . This interaction influences metabolic flux and metabolite levels, contributing to the overall growth and development of treated plants.
Transport and Distribution
Oxabetrinil is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation in plant tissues are crucial for its protective effects against herbicides and environmental stressors. Oxabetrinil’s transport and distribution mechanisms ensure its effective action in mitigating stress-induced damage .
Subcellular Localization
The subcellular localization of oxabetrinil is essential for its activity and function. Oxabetrinil is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications. Its presence in these compartments ensures its interaction with enzymes and other biomolecules involved in gibberellin precursor biosynthesis, thereby enhancing plant growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide can be synthesized through a multi-step process involving the reaction of benzeneacetonitrile with 1,3-dioxolane. The key steps include:
Formation of the oxime: Benzeneacetonitrile is reacted with hydroxylamine to form the corresponding oxime.
Cyclization: The oxime is then cyclized with 1,3-dioxolane under acidic conditions to form oxabetrinil.
Industrial Production Methods
Industrial production of oxabetrinil follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: High-purity benzeneacetonitrile and 1,3-dioxolane are prepared.
Reaction Optimization: The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert oxabetrinil into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of oxabetrinil.
Reduction: Amine derivatives.
Substitution: Substituted oxabetrinil derivatives with various functional groups.
Scientific Research Applications
(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide has several scientific research applications, including:
Agriculture: Used as a herbicide safener to protect crops like sorghum from the phytotoxic effects of metolachlor.
Environmental Science: Studied for its environmental fate and ecotoxicity, particularly its impact on aquatic organisms and soil health.
Analytical Chemistry: Used as a reference standard in multi-residue analytical methods for detecting pesticide residues in food and environmental samples.
Plant Physiology: Research on its role in inducing glutathione S-transferase and its effects on plant metabolism.
Comparison with Similar Compounds
Similar Compounds
Cyprosulfamide: Another herbicide safener used to protect crops from the phytotoxic effects of herbicides.
Isoxadifen-ethyl: A safener that enhances the tolerance of crops to herbicides.
Fenclorim: Used as a safener for rice crops.
Uniqueness of (E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide
This compound is unique in its ability to induce glutathione S-transferase specifically in certain crops like sorghum, providing targeted protection against metolachlor. Its chemical structure, featuring a dioxolane ring, distinguishes it from other safeners .
Properties
CAS No. |
74782-23-3 |
---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(Z)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C12H12N2O3/c13-8-11(10-4-2-1-3-5-10)14-17-9-12-15-6-7-16-12/h1-5,12H,6-7,9H2/b14-11+ |
InChI Key |
WFVUIONFJOAYPK-SDNWHVSQSA-N |
SMILES |
C1COC(O1)CON=C(C#N)C2=CC=CC=C2 |
Isomeric SMILES |
C1COC(O1)CO/N=C(\C#N)/C2=CC=CC=C2 |
Canonical SMILES |
C1COC(O1)CON=C(C#N)C2=CC=CC=C2 |
Key on ui other cas no. |
74782-23-3 |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Synonyms |
oxabetrinil |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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